(5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazol-one derivative characterized by:
- Core structure: A fused thiazolo[3,2-b][1,2,4]triazole ring system.
- Substituents: A 4-(hexyloxy)-3-methoxybenzylidene group at position 5 (Z-configuration confirmed by crystallography in analogous compounds ). A bulky 4-tert-butylphenyl group at position 2. These substituents confer distinct electronic and steric properties, influencing solubility, stability, and biological activity.
Properties
Molecular Formula |
C28H33N3O3S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5Z)-2-(4-tert-butylphenyl)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H33N3O3S/c1-6-7-8-9-16-34-22-15-10-19(17-23(22)33-5)18-24-26(32)31-27(35-24)29-25(30-31)20-11-13-21(14-12-20)28(2,3)4/h10-15,17-18H,6-9,16H2,1-5H3/b24-18- |
InChI Key |
LRHLELSTVUNDBX-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-(hexyloxy)-3-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with a thiazolotriazole precursor under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene moiety, converting it into a saturated alkyl chain.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Thiazolo-Triazol-One Derivatives
Key Observations :
- Alkoxy Chain Length : The hexyloxy group in the target compound offers higher lipophilicity (logP ~6.5 estimated) compared to butoxy (logP ~4.8) or methoxy (logP ~1.7) groups, impacting bioavailability .
- Steric Effects : The tert-butyl group at position 2 provides steric protection against enzymatic degradation, a feature absent in compounds like 2j .
Activity Trends :
- Anticancer Potential: Chloro and heterocyclic substituents (e.g., 2h, 2k) correlate with lower IC50 values due to enhanced DNA/protein interactions . The target compound’s tert-butyl and hexyloxy groups may improve tumor penetration but require empirical validation.
- Antimicrobial Activity : Methoxy and hydroxy groups (e.g., in ) enhance binding to bacterial enzymes, but the target compound’s lipophilicity may reduce aqueous solubility, limiting efficacy against Gram-negative strains.
Recommendations for Future Research :
- Conduct in vitro cytotoxicity assays to compare the target compound’s potency with Table 3 analogs.
- Explore formulation strategies (e.g., nanoencapsulation) to mitigate solubility challenges posed by the hexyloxy chain.
- Perform molecular docking studies to predict interactions with targets like tubulin or microbial enzymes .
Biological Activity
(5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: (5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in disease pathways.
- Modulation of Receptor Activity: It can interact with receptors to either activate or inhibit signaling pathways.
- Induction of Apoptosis: The compound has been shown to induce programmed cell death in certain cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. Research indicates that it may inhibit the proliferation of various cancer cell lines through several mechanisms:
- Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction: It promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Case Study Example:
In a study involving human hepatocellular carcinoma (HCC) cell lines (e.g., Huh7), treatment with the compound resulted in significant suppression of cell viability and migration. The IC50 values were reported as follows:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
| 40 | 30 |
These results suggest that the compound effectively reduces cell viability in a dose-dependent manner.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparative Analysis with Other Compounds
To contextualize the biological activity of (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, a comparison with other known compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Membrane disruption |
| This Compound | Anticancer & Antimicrobial | Enzyme inhibition & apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
